Methyl 2-methoxy-1-naphthoate

Descripción general

Descripción

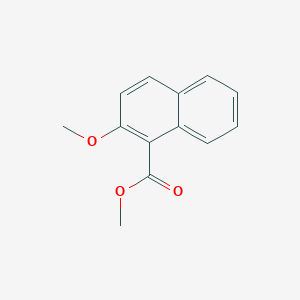

Methyl 2-methoxy-1-naphthoate is an organic aromatic ester with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is characterized by its structure, which includes a naphthalene ring substituted with a methoxy group at the second position and a methyl ester group at the first position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-1-naphthoate can be synthesized through the esterification of 2-methoxy-1-naphthoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for temperature control and product separation ensures high efficiency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-methoxy-1-naphthoate undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Hydrobromic acid in acetic acid.

Major Products Formed:

Oxidation: 2-methoxy-1-naphthoic acid.

Reduction: 2-methoxy-1-naphthylmethanol.

Substitution: 2-bromo-1-naphthoate.

Aplicaciones Científicas De Investigación

Methyl 2-methoxy-1-naphthoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 2-methoxy-1-naphthoate involves its interaction with specific molecular targets and pathways. In biochemical assays, the compound acts as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme kinetics and inhibition . In medicinal chemistry, its derivatives may interact with cellular receptors or enzymes, modulating biological pathways to exert therapeutic effects .

Comparación Con Compuestos Similares

Methyl 1-methoxy-2-naphthoate: Another aromatic ester with a similar structure but different substitution pattern.

2-Methoxy-1-naphthoic acid: The carboxylic acid counterpart of methyl 2-methoxy-1-naphthoate.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the second position and the ester group at the first position allows for selective reactions and applications in various fields .

Actividad Biológica

Methyl 2-methoxy-1-naphthoate (C13H12O3) is an organic compound that has garnered attention for its diverse biological activities and potential applications in synthetic chemistry and pharmacology. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an aromatic ester derived from naphthalene. Its chemical structure features a methoxy group (-OCH3) and a methyl ester group (-COOCH3) attached to the naphthalene ring, contributing to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Photochemical Reactions : The compound undergoes photochemical reactions in the presence of UV radiation, resulting in the formation of methanol adducts and cage compounds. This suggests a potential role in photodynamic therapy or as a photosensitizer in biological systems.

- Reactivity in Organic Synthesis : It exhibits significant reactivity in C-O activation/cross-coupling reactions, making it valuable for synthesizing complex organic molecules. Studies have shown that this compound can efficiently couple with various aryl groups, yielding high product yields .

Anticancer Properties

This compound has been investigated for its potential anticancer properties. It is structurally similar to naphthoic acid derivatives known for their ability to intercalate DNA, which may lead to cytotoxic effects on cancer cells. The naphthoate moiety plays a critical role in enhancing the binding affinity of these compounds to DNA, thereby facilitating their therapeutic action .

Study on Reactivity and Synthesis

A notable study highlighted the reactivity of this compound in coupling reactions with organoboron compounds. The results demonstrated that this compound could serve as an effective precursor for synthesizing various arylated products, showcasing its utility in organic synthesis .

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| C-O Activation | Ru-catalyzed | 73% | Effective with aryl Bneops |

| Cross-Coupling | Aryl Bneops | 43% | Retained stereochemical fidelity |

Photodynamic Applications

In another study, the photochemical behavior of this compound was explored for potential applications in photodynamic therapy. The formation of reactive intermediates upon UV irradiation suggests that this compound could be harnessed for targeted cancer therapies .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- In Vivo Studies : To evaluate its efficacy and safety as an anticancer agent.

- Mechanistic Studies : To elucidate the detailed biochemical pathways influenced by this compound.

- Synthetic Applications : To expand its use in developing novel pharmaceuticals through innovative synthetic methodologies.

Propiedades

IUPAC Name |

methyl 2-methoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-11-8-7-9-5-3-4-6-10(9)12(11)13(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXGQHHFVPQVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345376 | |

| Record name | Methyl 2-methoxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-92-5 | |

| Record name | Methyl 2-methoxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when methyl 2-methoxy-1-naphthoate is exposed to UV light in the presence of methanol?

A1: When irradiated with UV light in a methanol solution, this compound undergoes a photochemical reaction yielding three main products:

- Two methanol adducts (3) and (4): These adducts are formed through the addition of methanol to the photo-dimer, with variations in the specific site of attachment. Interestingly, these adducts, with the exception of (4c), are susceptible to acid hydrolysis, resulting in the formation of ketones (5b), (6a), and (6b). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.